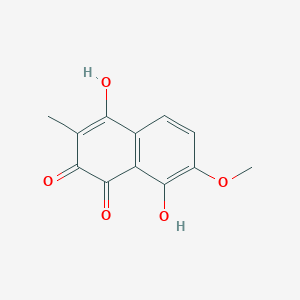![molecular formula C9H13N3O4 B15292081 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog, structurally related to cytidine. This compound is characterized by the presence of a deuterium atom at the fifth position of the pyrimidine ring, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cytidine.
Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis, followed by deprotection steps to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.
Industry: Utilized in the production of labeled compounds for tracing and mechanistic studies.
作用机制
The mechanism of action of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of the deuterium atom can affect the compound’s stability and interaction with enzymes, potentially enhancing its biological activity.
相似化合物的比较
Similar Compounds
Cytidine: A naturally occurring nucleoside with similar structure but without the deuterium atom.
5-iodo-2’-deoxycytidine: A halogenated analog with different chemical properties and biological activities.
5-methylcytidine: A methylated analog with distinct epigenetic roles.
Uniqueness
The uniqueness of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one lies in the presence of the deuterium atom, which can influence its chemical reactivity, stability, and biological effects. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D |
InChI 键 |
CKTSBUTUHBMZGZ-GFVXGUDPSA-N |
手性 SMILES |
[2H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)

![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
